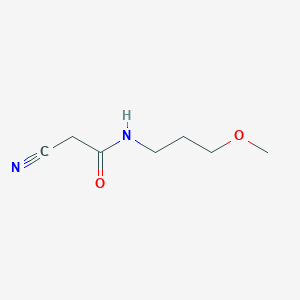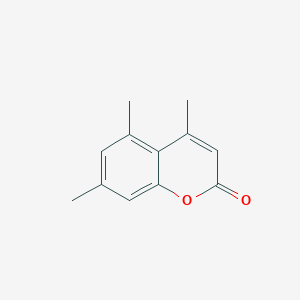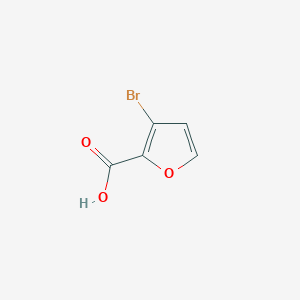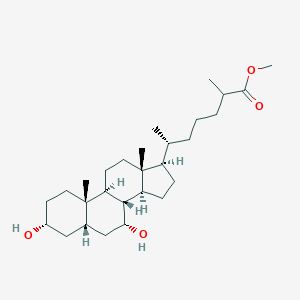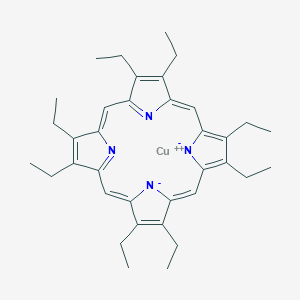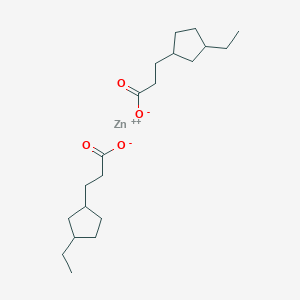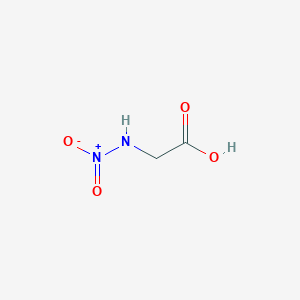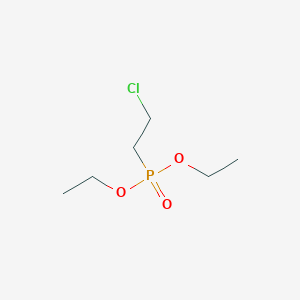
Diethyl (2-chloroethyl)phosphonate
Übersicht
Beschreibung
Synthesis Analysis
Diethyl (2-chloroethyl)phosphonate can be synthesized through different chemical reactions involving aldehydes, ketones, and commercially available phosphonates. A notable method involves reacting diethyl (trichloromethyl)phosphonate with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step, which can then be hydrogenated to yield saturated phosphonates (Lowen & Almond, 1994).
Molecular Structure Analysis
The molecular structure of diethyl (2-chloroethyl)phosphonate derivatives has been analyzed using various techniques. For example, the crystal and molecular structure of diethyl[bis-(p-chlorophenoxy)-methan]-phosphonate was determined, highlighting its significance in understanding the geometry of these compounds (Kulpe & Seidel, 1980).
Chemical Reactions and Properties
This compound participates in several chemical reactions, including condensation, elimination, reduction, and replacement reactions. These reactions are fundamental in synthesizing various organic compounds, showcasing its versatility in organic chemistry (Marinetti & Savignac, 2003).
Physical Properties Analysis
Although specific studies directly detailing the physical properties of diethyl (2-chloroethyl)phosphonate were not found, physical properties typically include melting point, boiling point, and solubility. These properties are influenced by the molecular structure and can be deduced from related phosphonate compounds.
Chemical Properties Analysis
The chemical properties of diethyl (2-chloroethyl)phosphonate include its reactivity with various chemicals, stability under different conditions, and the types of reactions it can undergo. Its behavior in synthesis and interactions with other compounds, such as in the formation of phosphonates from diethyl (trichloromethyl)phosphonate, are crucial for its application in organic chemistry and related fields (Lowen & Almond, 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis of Alkynes : Marinetti and Savignac (2003) detailed the use of Diethyl (dichloromethyl)phosphonate in the synthesis of alkynes, specifically (4-Methoxyphenyl)Ethyne. This highlights its role in organic synthesis, particularly in condensation and elimination reactions (Marinetti & Savignac, 2003).
Agricultural Applications : Martin, Lavee, and Sibbett (1981) investigated chemical loosening agents, including (2-chloroethyl)phosphonic acid, for mechanical harvest of olives. This study shows the agricultural application of the chemical in facilitating crop harvesting (Martin, Lavee, & Sibbett, 1981).
Corrosion Inhibition : Gupta et al. (2017) explored the use of α-aminophosphonates, including variants of diethyl phosphonate, as corrosion inhibitors for mild steel in hydrochloric acid. This indicates its potential in industrial applications, especially in metal protection (Gupta et al., 2017).
Antitumor Activity : The study by Filippeschi et al. (1988) on the novel anticancer agent diethyl 1-3-(chloroethyl)-3-nitrosoureido ethyl phosphonate (S10036) reveals its application in cancer research and treatment. S10036 demonstrated efficacy against various rodent tumors, suggesting its potential as a therapeutic agent (Filippeschi et al., 1988).
Ethylene-induced Ripening in Plants : Mizrahi, Dostal, and Cherry (1975) studied the effects of (2-chloroethyl)phosphonic acid on the ripening of tomato fruits, indicating its role in the agricultural industry as a plant growth regulator (Mizrahi, Dostal, & Cherry, 1975).
Kidney Toxicity Modification in Rats : Tousson et al. (2019) investigated the effects of Saussurea lappa root aqueous extract against kidney toxicity induced by ethephon (2‐chloroethyl phosphonic acid) in rats. This provides insights into the biomedical applications and potential toxicological effects of the compound (Tousson et al., 2019).
Flame Retardant Properties on Cotton Fabric : Nguyen et al. (2015) conducted research to understand the thermal degradation process of triazine-phosphonate derivatives, including diethyl 4,6-dichloro-1,3,5-triazin-2-ylphosphonate, on cotton fabric. This study contributes to the development of flame retardant materials (Nguyen et al., 2015).
Eigenschaften
IUPAC Name |
1-chloro-2-diethoxyphosphorylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDLEOVIACJWTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146335 | |
| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-chloroethyl)phosphonate | |
CAS RN |
10419-79-1 | |
| Record name | Diethyl P-(2-chloroethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (2-chloroethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (2-chloroethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, (2-chloroethyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (2-chloroethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (2-CHLOROETHYL)PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JX3P2CQ8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




